molecular formula C9H14O2 B1180159 Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R- CAS No. 134235-12-4

Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R-

Cat. No.: B1180159
CAS No.: 134235-12-4
InChI Key:
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Description

Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R- is a specialized organic compound with a unique structure that includes a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R- typically involves the esterification of the corresponding carboxylic acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, ethyl ester
  • Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, propyl ester

Uniqueness

Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1R- is unique due to its specific ester group and the configuration of its substituents. This uniqueness can result in different reactivity and properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

134235-12-4

Molecular Formula

C9H14O2

Molecular Weight

0

Origin of Product

United States

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